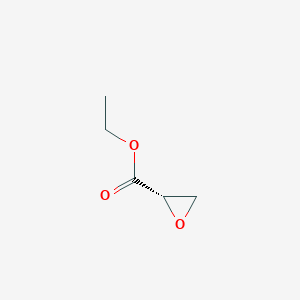

ethyl (2S)-oxirane-2-carboxylate

Description

Significance of Chiral Epoxide Esters as Synthetic Intermediates

Chiral epoxides are widely recognized as valuable precursors and key intermediates in the synthesis of a multitude of organic compounds, particularly in the pharmaceutical and agrochemical industries. nih.govacs.org Their utility stems from the high reactivity of the three-membered ring, which is susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.org This reactivity allows for the introduction of two vicinal functional groups in a stereocontrolled manner.

The presence of both an epoxide and an ester group, as seen in glycidate esters like ethyl (2S)-oxirane-2-carboxylate, offers multiple reaction pathways. These compounds are crucial building blocks for synthesizing biologically active molecules and natural products. nih.govrsc.org For instance, chiral epoxides similar in structure to this compound have been employed in the synthesis of various important compounds, including antiviral agents, chemotherapeutics, and antidepressants. nih.gov They serve as precursors for creating complex structures such as γ-butyrolactones, which are present in various natural products. researchgate.net The epoxide ring can be opened by various carbon and heteroatom nucleophiles, leading to the formation of diverse and highly functionalized molecules. rsc.org

Stereochemical Purity and Enantioselective Control in Glycidate Chemistry

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental aspect of organic chemistry that profoundly influences a molecule's physical and biological properties. rijournals.com In the context of glycidate esters, achieving high stereochemical purity is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities. rijournals.com The ability to selectively synthesize one enantiomer over the other, known as enantioselective synthesis, is a cornerstone of modern drug development and fine chemical production. nih.gov

For this compound, the "(2S)" designation indicates a specific three-dimensional arrangement at the chiral center. This enantiomeric purity is critical for its utility as a chiral building block. The synthesis of such optically pure epoxides often relies on asymmetric catalysis or chemo-enzymatic methods. nih.govmdpi.com For example, styrene (B11656) monooxygenases are enzymes capable of catalyzing the epoxidation of alkenes to produce chiral epoxides with excellent enantiopurity. nih.gov The predictable stereochemical outcome of the epoxide ring-opening reaction allows for the desired installation of functional groups at adjacent carbon atoms, making these compounds highly valuable in asymmetric synthesis. acs.org The pursuit of high enantiomeric purity is a constant challenge, with techniques like chiral chromatography and the use of chiral recognition reagents being employed to determine and ensure the stereochemical integrity of the final products. nih.govresearchgate.net

Overview of Key Research Avenues for this compound

Research involving this compound and related chiral glycidate esters is focused on expanding their synthetic utility and developing more efficient and sustainable synthetic methods. One significant area of research is their application in the total synthesis of complex natural products and pharmaceuticals. rsc.org For example, derivatives of oxirane carboxylic acids are investigated for their potential biological activities, such as antidiabetic effects based on their inhibitory mechanism on carnitine palmitoyltransferase I (CPT I). google.com

Another key research avenue is the development of novel synthetic methodologies. This includes greener synthetic routes, such as chemo-enzymatic processes that utilize enzymes like lipases for key transformations, moving away from harmful reagents. mdpi.com The Darzens reaction, a classic method for forming epoxides, is continuously being optimized for large-scale synthesis of related compounds, tackling challenges like side reactions and purification. researchgate.net Furthermore, the catalytic asymmetric ring-opening of epoxides is an active field of study, aiming to develop new catalysts and reaction conditions that provide high levels of control over regioselectivity and stereoselectivity. acs.org These research efforts underscore the continued importance of this compound as a valuable tool for accessing complex and stereochemically rich molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWSXRILNPXKJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911973 | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111058-34-5 | |

| Record name | Ethyl (2S)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthetic Methodologies Toward Ethyl 2s Oxirane 2 Carboxylate and Analogues

Chemo-Enzymatic and Biocatalytic Routes

Chemo-enzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. nih.govnih.gov These methods leverage the inherent chirality and catalytic efficiency of enzymes to produce enantiomerically pure epoxides.

Enantioselective Hydrolysis of Racemic Oxirane Carboxylates

A prominent biocatalytic strategy for obtaining enantiopure epoxides is the kinetic resolution of a racemic mixture through enantioselective hydrolysis. mdpi.com This process utilizes epoxide hydrolases (EHs), enzymes that catalyze the addition of a water molecule to the oxirane ring to form a diol. mdpi.com

In this method, one enantiomer of the racemic epoxide is selectively hydrolyzed by the enzyme, leaving the other enantiomer unreacted and in high enantiomeric excess. mdpi.comnih.gov The efficiency of this resolution is determined by the enzyme's enantioselectivity (E-value). For instance, a novel epoxide hydrolase from Glycine max, GmEH3, has demonstrated high enantioselectivity (E = 55.6) in the hydrolysis of racemic phenyl glycidyl (B131873) ether. nih.gov The unreacted (R)-enantiomer was obtained with over 99% enantiomeric excess (ee) and a 43.2% yield. nih.gov While this specific example doesn't use ethyl (2S)-oxirane-2-carboxylate, it illustrates the potential of this method. The regioselectivity of the hydrolysis, meaning which of the two carbon-oxygen bonds of the epoxide ring is cleaved, is also a critical factor controlled by the enzyme. nih.govrsc.org

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| GmEH3 | rac-phenyl glycidyl ether | (R)-phenyl glycidyl ether | >99% | 43.2% |

| GmEH3 | rac-m-chlorostyrene oxide | (R)-1-(3-chlorophenyl)ethane-1,2-diol | 90.2% | 95.4% |

Table 1: Examples of Enantioselective Hydrolysis by Epoxide Hydrolases nih.gov

Enzyme-Catalyzed Epoxidation Strategies

Direct enzymatic epoxidation of unsaturated precursors is another powerful route to chiral epoxides. This often involves monooxygenases, which can introduce an oxygen atom across a double bond with high stereoselectivity. mdpi.com While specific examples focusing directly on the synthesis of this compound via this method are not detailed in the provided context, the general principle is a cornerstone of biocatalysis.

Stereoselective Biotransformations Utilizing Oxirane-2-carboxylate Precursors

Biotransformations can also be used to modify existing oxirane-2-carboxylate precursors with high stereoselectivity. A notable example is the use of the microbial whole-cell catalyst Rhodococcus sp. AJ270, which contains both nitrile hydratase and amidase enzymes. nih.gov This system has been used in the biotransformation of various oxiranecarbonitriles. nih.gov

The amidase component of this system exhibits excellent (2S,3R)-enantioselectivity, allowing for the efficient synthesis of (2R,3S)-(-)-3-aryl-2-methyloxiranecarboxamides in high yields and with enantiomeric excess greater than 99.5%. nih.gov These enantiomerically pure epoxides can then serve as versatile intermediates for further chemical transformations. nih.gov

Organocatalytic Asymmetric Epoxidation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. nih.gov Chiral organic molecules are used to catalyze reactions with high stereocontrol.

Utilization of Bifunctional Organocatalysts

The asymmetric epoxidation of α,β-unsaturated aldehydes using chiral amines as organocatalysts is a well-established method. organic-chemistry.org A significant advancement in this area is the use of bifunctional organocatalysts, such as chiral bisaryl-silyl-protected pyrrolidines. organic-chemistry.org These catalysts have proven highly effective in the epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as the oxidant. organic-chemistry.org

For instance, the use of 2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine as a catalyst has achieved high conversion rates, diastereoselectivities, and enantioselectivities in the formation of optically active α,β-epoxy aldehydes. organic-chemistry.orgrsc.org This methodology is notable for its operational simplicity and the use of environmentally benign oxidants. organic-chemistry.org

| Catalyst | Substrate | Enantiomeric Excess (ee) |

| 2-[bis-(3,5-bis-trifluoromethyl-phenyl)-trimethylsilanyloxy-methyl]-pyrrolidine | Cinnamic aldehyde | up to 96% |

Table 2: Organocatalytic Asymmetric Epoxidation of α,β-Unsaturated Aldehydes rsc.org

Diastereoselective Control in Organocatalyzed Transformations

In addition to enantioselectivity, controlling diastereoselectivity is crucial when the product can exist as multiple diastereomers. In the context of organocatalytic epoxidation of α,β-unsaturated aldehydes, the catalyst plays a key role in dictating the facial selectivity of the epoxidation, leading to the preferential formation of one diastereomer over others.

The development of highly stereoselective reactions is often the result of careful screening of reaction conditions and catalyst structure. rsc.org The success of the aforementioned pyrrolidine-based catalysts demonstrates that high levels of both diastereo- and enantioselectivity can be achieved, even in environmentally friendly solvent systems like water-alcohol mixtures. organic-chemistry.orgrsc.org

Metal-Catalyzed Asymmetric Epoxidation

Metal-catalyzed asymmetric epoxidation represents a powerful tool for the synthesis of chiral epoxides from prochiral olefins. These methods often rely on the use of a chiral ligand to transfer stereochemical information from the catalyst to the substrate.

The development of chiral ligands for metal-catalyzed epoxidation of α,β-unsaturated esters has led to highly efficient and selective systems. A notable approach involves the use of rare-earth metal complexes. For instance, yttrium-biaryldiol catalysts have demonstrated high efficacy. An yttrium-biphenyldiol catalyst, generated in situ from Y(Oi-Pr)₃, a biphenyldiol ligand, and triphenylarsine (B46628) oxide, is effective for the epoxidation of various α,β-unsaturated esters. vaia.comresearchgate.net This system provides high enantioselectivities and good yields, with catalyst loading as low as 0.5–2 mol%. vaia.comresearchgate.net For β-aryl substituted α,β-unsaturated esters, enantiomeric excesses of up to 99% have been achieved. vaia.comresearchgate.netorganic-chemistry.org In the case of β-alkyl substituted esters, an yttrium-BINOL catalyst with triphenylphosphine (B44618) oxide as an additive has shown excellent enantioselectivities (≤97% ee). vaia.comresearchgate.net

Lanthanide-BINOL complexes, in general, have been explored for these transformations. organic-chemistry.org The Shibasaki group found that yttrium (Y) provided superior yields and high enantiomeric excess compared to other lanthanides. organic-chemistry.org Further optimization led to the use of 6,6′-disubstituted 2,2′-biphenyldiols, which significantly enhanced reactivity. organic-chemistry.org

Rare-earth metal amides of the type RE[N(SiMe₃)₂]₃ (where RE can be La, Nd, Sm, Y, Yb) in combination with chiral TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands have also been successfully employed for the catalytic asymmetric epoxidation of α,β-unsaturated ketones using tert-butylhydroperoxide (TBHP) as the oxidant. rsc.org The combination of Yb[N(SiMe₃)₂]₃ with a specific chiral TADDOL ligand and DBU as an additive afforded epoxides in excellent yields (89–99%) and with high enantioselectivities (up to 94% ee). rsc.org

Table 1: Metal-Catalyzed Asymmetric Epoxidation of α,β-Unsaturated Esters

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Y(Oi-Pr)₃-biphenyldiol-Ph₃AsO | β-Aryl α,β-unsaturated esters | ≤97 | ≤99 |

| Y(Oi-Pr)₃-BINOL-Ph₃PO | β-Alkyl α,β-unsaturated esters | - | ≤97 |

| Yb[N(SiMe₃)₂]₃-TADDOL-DBU | α,β-Unsaturated ketones | 89-99 | 57-94 |

Data compiled from multiple sources. researchgate.netorganic-chemistry.orgrsc.org

Chemical Asymmetric Synthesis Routes

Beyond metal catalysis, several chemical asymmetric synthesis routes provide access to this compound and its analogues. These methods include the direct stereoselective epoxidation of unsaturated esters, the use of chiral auxiliaries to direct the reaction, and various ring-closure strategies.

The direct epoxidation of α,β-unsaturated esters is a primary route to the corresponding glycidic esters. The stereoselectivity of this reaction can be controlled by various means. One effective method is the use of chiral dioxiranes generated in situ from a chiral ketone and an oxidant like Oxone (potassium peroxymonosulfate). nih.gov For example, a fructose-derived ketone has been used as a catalyst to achieve highly enantioselective epoxidation of several trans- and trisubstituted α,β-unsaturated esters, with enantiomeric excesses ranging from 82% to 98%. nih.gov

The aforementioned yttrium-biphenyldiol catalytic system is also a prime example of stereoselective epoxidation of unsaturated carboxylic acid esters, affording the corresponding α,β-epoxy esters with high yield and enantioselectivity. organic-chemistry.org This method has proven to have broad substrate generality, being effective for esters with electron-donating, electron-withdrawing, and bulky substituents. organic-chemistry.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org Well-known examples include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov

In the context of synthesizing chiral epoxides, an α,β-unsaturated ester can be derived from a chiral alcohol, or an α,β-unsaturated carboxylic acid can be converted into an amide using a chiral amine like pseudoephedrine. nih.govcaltech.edu The chiral auxiliary then directs the facial selectivity of the epoxidizing agent. For instance, the bulky substituents on Evans oxazolidinone auxiliaries effectively block one face of the enolate, directing incoming reagents to the opposite face. wikipedia.orguwindsor.ca This principle has been widely applied in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net While specific data for the direct epoxidation of an ethyl acrylate (B77674) derivative attached to a common chiral auxiliary to form this compound is not extensively detailed, the principle is well-established. The diastereoselectivity of the epoxidation of enecarbamates substituted with chiral oxazolidinones has been shown to be as high as 93:7. nih.gov

The general strategy involves attaching the chiral auxiliary to the acrylate moiety, performing a diastereoselective epoxidation, and then cleaving the auxiliary to release the desired enantiomerically enriched epoxy ester. Pseudoephenamine, a related auxiliary, has also been shown to provide remarkable stereocontrol in alkylation reactions, suggesting its potential in directing epoxidation reactions as well. nih.gov

The formation of the oxirane ring via an intramolecular nucleophilic substitution is a classic and effective strategy. The Darzens condensation reaction is a well-known method for synthesizing α,β-epoxy esters (glycidic esters). vaia.commdma.ch It involves the base-catalyzed reaction of an α-haloester, such as ethyl chloroacetate (B1199739), with a carbonyl compound. vaia.comvaia.com In the synthesis of ethyl oxirane-2-carboxylate, formaldehyde (B43269) would be the required carbonyl compound. The reaction proceeds in two steps: a carbonyl condensation followed by an intramolecular Sₙ2 reaction to form the epoxide ring. vaia.com The use of phase-transfer catalysts can promote diastereoselective Darzens reactions under mild conditions, offering good yields. mdma.ch For example, the reaction between ethyl chloroacetate and benzaldehyde (B42025) in the presence of a polystyrene-supported quaternary ammonium (B1175870) salt in acetonitrile (B52724) can proceed in high yield (92%). mdma.ch

Another ring-closure approach involves the cyclization of a halohydrin. This can be achieved by the enantioselective reduction of an α-chloro ketone, followed by base-induced cyclization.

A chemo-enzymatic approach has also been developed for the synthesis of related chiral epoxides. For example, ethyl and methyl (S)-3-(oxiran-2-yl)propanoates have been synthesized from the renewable bio-based compound levoglucosenone. nih.gov This multi-step synthesis involves key steps such as a lipase-mediated Baeyer-Villiger oxidation, hydrogenation, tosylation of the resulting primary alcohol, and finally, ring-closure to the epoxide by treatment with sodium ethoxide or methoxide. nih.gov

Table 2: Ring-Closure Methodologies for Oxirane Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Darzens Condensation | Ethyl chloroacetate + Aldehyde/Ketone | Base-catalyzed, forms C-C and C-O bonds in one pot. Can be made diastereoselective. vaia.commdma.ch |

| Halohydrin Cyclization | α-Haloketone | Enantioselective reduction followed by base-induced ring closure. |

| Chemo-enzymatic Synthesis | Levoglucosenone | Multi-step process from renewable starting material involving enzymatic oxidation and chemical ring closure. nih.gov |

Reactivity and Mechanistic Investigations of the Oxirane Ring in Ethyl 2s Oxirane 2 Carboxylate

Nucleophilic Ring-Opening Reactions

The most common reactions of ethyl (2S)-oxirane-2-carboxylate involve nucleophilic attack on one of the two carbon atoms of the oxirane ring. These reactions typically proceed via an SN2 mechanism, which dictates the stereochemical outcome of the product. The site of nucleophilic attack, either at the substituted C2 carbon or the unsubstituted C3 carbon, is a critical aspect of its reactivity.

Attack by Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily open the oxirane ring of this compound. These reactions are of significant interest as they provide a direct route to chiral β-amino alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The general reaction involves the nucleophilic attack of the amine on one of the epoxide carbons, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.

For instance, the reaction with primary amines is expected to yield N-substituted-3-amino-2-hydroxypropanoates. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. In many cases, the reaction can proceed without a catalyst, although Lewis acids can be employed to enhance the reaction rate.

Illustrative Reaction of this compound with a Primary Amine:

This compound + R-NH₂ → Ethyl (2R)-3-(alkylamino)-2-hydroxypropanoate

| Nucleophile (R-NH₂) | Product | Expected Predominant Regioisomer |

| Benzylamine | Ethyl (2R)-2-hydroxy-3-(benzylamino)propanoate | Attack at C3 |

| Aniline | Ethyl (2R)-2-hydroxy-3-(phenylamino)propanoate | Attack at C3 |

| Diethylamine | Ethyl (2R)-3-(diethylamino)-2-hydroxypropanoate | Attack at C3 |

Attack by Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, including water, alcohols, and carboxylates, can also effect the ring-opening of this compound. These reactions can be catalyzed by either acid or base.

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. In the case of hydrolysis (with water) or alcoholysis (with an alcohol), the nucleophile will preferentially attack the more substituted carbon (C2) due to the development of a partial positive charge at this position in the transition state. This results in the formation of a diol or a β-alkoxy alcohol, respectively.

Base-catalyzed ring-opening, on the other hand, typically involves the direct attack of the nucleophile (e.g., hydroxide (B78521) or alkoxide) on the less sterically hindered carbon (C3). This pathway leads to the formation of the corresponding regioisomeric products. The hydrolysis of the ester functionality can also occur under these conditions. wikipedia.orgcookechem.comwikipedia.orgd-nb.info

Illustrative Reaction Conditions for Oxygen-Based Nucleophiles:

| Nucleophile | Catalyst | Expected Major Product (after workup) |

|---|---|---|

| H₂O | H⁺ | (2S)-2,3-dihydroxypropanoic acid |

| H₂O | OH⁻ | (2R)-2,3-dihydroxypropanoic acid |

| CH₃OH | H⁺ | Methyl (2S)-2-hydroxy-3-methoxypropanoate |

Attack by Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols, are generally excellent nucleophiles and react readily with epoxides. The reaction of this compound with a thiol (R-SH) in the presence of a base leads to the formation of a β-hydroxy thioether. Similar to other base-catalyzed nucleophilic openings, the attack is expected to occur predominantly at the less sterically hindered C3 position. These reactions are valuable for the introduction of sulfur-containing functional groups into a molecule.

Illustrative Reaction with a Sulfur-Based Nucleophile:

This compound + R-SH + Base → Ethyl (2R)-2-hydroxy-3-(alkylthio)propanoate

| Nucleophile (R-SH) | Base | Expected Product |

| Thiophenol | Et₃N | Ethyl (2R)-2-hydroxy-3-(phenylthio)propanoate |

| Benzyl mercaptan | NaH | Ethyl (2R)-3-(benzylthio)-2-hydroxypropanoate |

Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The regioselectivity of the nucleophilic ring-opening of this compound is a crucial aspect of its reactivity. The outcome is largely dictated by the reaction conditions.

Under basic or neutral conditions , the reaction generally follows an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon atom. For this compound, this is the C3 position. This regioselectivity is often referred to as "normal" or following the "Krasusky rule".

Under acidic conditions , the epoxide oxygen is protonated, and the transition state has some carbocationic character. The positive charge is better stabilized at the more substituted carbon (C2), which also bears the electron-withdrawing ester group. Consequently, the nucleophile preferentially attacks the C2 carbon. This is often termed "abnormal" or "Markovnikov-type" regioselectivity.

The diastereoselectivity of these reactions is typically high. The SN2 attack involves a backside attack on the epoxide carbon, resulting in an inversion of stereochemistry at the center of attack. Since this compound is a chiral starting material, the ring-opening reaction leads to the formation of diastereomeric products if a new stereocenter is formed. The inherent chirality of the starting material can influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer over the other.

Kinetics and Reaction Order Determination of Nucleophilic Ring Opening

The kinetics of the nucleophilic ring-opening of epoxides are generally consistent with a second-order process, being first order in both the epoxide and the nucleophile. The rate of the reaction is influenced by several factors:

Nucleophilicity: Stronger nucleophiles will react faster.

Steric Hindrance: Increased steric bulk on the nucleophile or around the epoxide ring can slow down the reaction.

Solvent: Polar aprotic solvents can accelerate SN2 reactions.

Catalyst: The presence of an acid or base catalyst significantly increases the reaction rate compared to the uncatalyzed reaction.

For this compound, the electron-withdrawing nature of the ester group can influence the electrophilicity of the adjacent C2 carbon, potentially affecting the reaction kinetics. Detailed kinetic studies would be necessary to precisely determine the reaction orders and rate constants for various nucleophiles under different conditions. Such studies often involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like NMR spectroscopy or chromatography.

Electrophilic Ring-Opening Reactions

While less common than nucleophilic ring-opening, the oxirane ring of this compound can also be opened by electrophiles. In these reactions, a Lewis acid or a Brønsted acid coordinates to the epoxide oxygen, making the ring more susceptible to attack by a weak nucleophile, which can even be the counter-anion of the acid.

The coordination of the electrophile to the oxygen atom enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack generally occurs at the more substituted carbon (C2) due to the better stabilization of the developing positive charge. These reactions can be used to introduce a variety of functional groups, depending on the electrophile and the nucleophile present in the reaction mixture. For example, treatment with a hydrogen halide (HX) would lead to the formation of a halohydrin.

Catalytic Influences on Epoxide Ring Reactivity

Catalysis plays a pivotal role in controlling the rate and selectivity of the epoxide ring-opening of this compound. Various catalysts, including acids, bases, metal complexes, and even carboxylate anions, can be employed to facilitate this transformation, each influencing the reaction mechanism in distinct ways.

Under acidic conditions, the ring-opening of epoxides is initiated by the protonation of the epoxide oxygen. libretexts.orgkhanacademy.org This initial step creates a highly activated electrophile, significantly lowering the activation energy for nucleophilic attack. The mechanism can proceed with characteristics of either an SN1 or SN2 reaction, depending on the substitution pattern of the epoxide and the reaction conditions. libretexts.org

In the case of an asymmetrically substituted epoxide like this compound, the positive charge in the protonated intermediate is shared between the oxygen and the two carbon atoms. The more substituted carbon atom can better stabilize a developing positive charge. youtube.com Consequently, weak nucleophiles, such as water or alcohols, will preferentially attack the more substituted carbon atom. libretexts.orgyoutube.com This process often leads to trans-diols upon hydrolysis. libretexts.org The reaction with anhydrous hydrogen halides (HX) also proceeds via an acid-catalyzed mechanism to yield a trans-halohydrin. libretexts.org

Lewis acids, such as metal halides (e.g., FeCl₃, ZnCl₂, TiCl₄, AlCl₃), are also effective catalysts for epoxide ring-opening. paint.orgarizona.edu They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more electrophilic and susceptible to nucleophilic attack. arizona.edursc.org

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Catalyst Type | Site of Nucleophilic Attack | Mechanistic Character | Typical Product |

|---|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | More substituted carbon | SN1-like | trans-1,2-diol (with H₂O) |

| Lewis Acid (e.g., FeCl₃) | More substituted carbon | SN1-like | Ring-opened product |

| Anhydrous HX | More substituted carbon (if tertiary) | SN1-like | trans-halohydrin |

This table summarizes general trends in the acid-catalyzed ring-opening of unsymmetrical epoxides.

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. libretexts.org This pathway is favored by strong nucleophiles and the significant ring strain of the epoxide, which facilitates the departure of the alkoxide leaving group. libretexts.org

The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of a carbon-oxygen bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. libretexts.orgresearchgate.net The reaction results in an inversion of stereochemistry at the site of attack. For instance, the reaction of an epoxide with a basic nucleophile like an alkoxide or hydroxide results in a product with a trans configuration of the entering nucleophile and the hydroxyl group. libretexts.org Grignard reagents, being both strong nucleophiles and bases, also open epoxides at the less hindered carbon via an SN2 mechanism. libretexts.org

A variety of metal-based catalysts are employed to promote the ring-opening of epoxides. These are typically Lewis acidic metal salts or complexes. paint.org Catalysts such as FeCl₃, CrBr₃, and Yb(OTf)₃ have proven effective. rsc.orgrsc.org The Lewis acidic metal center coordinates with the epoxide oxygen, activating the ring towards nucleophilic attack, similar to the role of a proton in Brønsted acid catalysis. rsc.orgrsc.org For example, MoO₂(acac)₂ has been shown to catalyze the ring-opening of epoxides with anisole (B1667542) by weakening the C-O bond through interaction with the epoxy oxygen. rsc.org

Cooperative catalysis, utilizing both a Lewis acid and a Lewis base, can significantly enhance catalytic activity and selectivity. rsc.org A proposed mechanism involves the Lewis acid (e.g., FeCl₃) activating the epoxide electrophile, while a base (e.g., 4-dimethylaminopyridine, DMAP) activates the carboxylic acid nucleophile. rsc.org This dual activation strategy leads to a more efficient transformation. rsc.org

In the reaction between epoxides and carboxylic acids, the corresponding carboxylate anion can itself act as a potent nucleophilic catalyst. sci-hub.sebohrium.comresearchgate.net This is particularly relevant when traditional catalysts like tertiary amines are used, as they can react in situ with the epoxide and acid to generate a quaternary ammonium (B1175870) carboxylate, which is the true catalytic species. researchgate.netresearchgate.net

The catalytic cycle involves two main steps:

The nucleophilic carboxylate anion attacks the epoxide ring to form a highly alkaline intermediate. researchgate.net

This intermediate then rapidly abstracts a proton from a molecule of the carboxylic acid reactant, yielding the final β-hydroxy ester product and regenerating the carboxylate catalyst. researchgate.net

Mechanistic Studies of Reaction Dynamics and Intermediates

Detailed mechanistic studies, often combining kinetic experiments with computational modeling, provide deep insights into the reaction pathways of epoxide ring-opening. researchgate.net Kinetic studies that determine the reaction orders with respect to the reactants and catalyst are crucial for formulating a rate law and proposing a plausible mechanism. sci-hub.seresearchgate.netresearchgate.net

For instance, in the reaction of epoxides with carboxylic acids catalyzed by tertiary amines, an induction period is often observed. sci-hub.seresearchgate.net This has been attributed to the initial, slower reaction of the amine with the epoxide to form the catalytically active quaternary ammonium carboxylate in situ. researchgate.netresearchgate.net The mechanism involves the amine acting as a nucleophile in its quaternization by the epoxide, a process that requires electrophilic activation of the oxirane ring by the carboxylic acid. researchgate.net

Spectroscopic methods, such as ¹H NMR and UV spectroscopy, have been used to study the quaternization process of tertiary amines and detail the behavior of initial (amine) and intermediate (carboxylate) nucleophiles in the reaction pathway. researchgate.net Quantum chemical modeling has also been employed to investigate the transition states of the ring-opening step, revealing that they can be dissociative, with the degree of looseness depending on the electrophilic activation of the epoxide ring. researchgate.net These comprehensive studies allow for a detailed understanding of the elementary stages of the reaction, from the formation of initial complexes to the generation of the final products.

Transition State Characterization

The reactivity of the oxirane ring in this compound is fundamentally governed by the transition states involved in its ring-opening reactions. Computational studies, particularly using Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the intricate details of these transient structures.

Mechanistic investigations into the thermal decomposition of ethyl glycidate have identified several pathways, each proceeding through a unique transition state. One proposed mechanism involves a concerted process where the ester's carbonyl oxygen acts as an internal nucleophile. It attacks the C3 carbon of the oxirane ring, leading to the simultaneous cleavage of the C2-O1 and C3-O1 bonds. This proceeds through a five-membered cyclic transition state.

Another pathway involves the formation of an alpha-lactone intermediate through a stepwise process. The nucleophilic attack of the carbonyl oxygen is followed by the opening of the oxirane ring. researchgate.net These reactions are characterized by significant activation energy barriers, reflecting the stability of the initial epoxide ring.

Detailed computational analyses have been performed to characterize the geometry and energetics of these transition states. For the unimolecular decomposition of ethyl glycidate, various levels of theory have been employed to calculate activation energies.

Interactive Table: Calculated Activation Energies for Ethyl Glycidate Decomposition

| Level of Theory | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) at 643.15 K | Reference |

| B3LYP/6-31+G | 46.83 | 45.36 | researchgate.net |

| B3LYP/6-31++G** | 44.62 | 43.44 | researchgate.net |

| MP2/6-31+G | 52.64 | 51.72 | researchgate.net |

| MP2/aug-cc-pVDZ | 48.31 | 47.41 | researchgate.net |

These calculations show that the choice of theoretical method can have a noticeable impact on the predicted energy barriers, but they consistently point to a substantial energy requirement for unimolecular decomposition. researchgate.net

In enzyme-catalyzed reactions, such as the inhibition of HIV-1 protease by epoxide inhibitors, the transition state involves a general acid-catalyzed nucleophilic substitution. Here, an aspartic acid residue from the enzyme's active site protonates the epoxide oxygen, facilitating the nucleophilic attack by another aspartate residue. This proceeds via a concerted SN2 mechanism, with calculated reaction barriers in the range of 15–21 kcal/mol. rsc.org The geometry of this transition state is crucial for designing more effective and specific enzyme inhibitors. rsc.org

Interactive Table: Key Geometric Parameters of a Calculated Transition State (TS1) for Ethyl Glycidate Decomposition

| Parameter (Bond/Angle) | B3LYP/6-31+G | MP2/6-31+G | Reference |

| C2-O1 Bond Length (Å) | 2.073 | 2.016 | researchgate.net |

| C3-O1 Bond Length (Å) | 2.100 | 2.049 | researchgate.net |

| C3-O5 Bond Length (Å) | 1.488 | 1.503 | researchgate.net |

| O1-C2-C4 Angle (°) | 89.2 | 89.8 | researchgate.net |

Note: Atom numbering corresponds to the original study's convention.

The characterization of these transition states reveals that the ring-opening is not a simple process. It is a complex interplay of electronic effects, steric hindrance, and the specific reaction environment (e.g., solvent, catalyst, or enzyme active site). The dissociative nature of the transition states in catalyzed reactions indicates that the degree of bond breaking and bond formation is asynchronous, influenced by the electrophilic activation of the oxirane ring. researchgate.net

Competing Reaction Pathways and Side Reactions

The reaction of this compound is often accompanied by competing pathways and side reactions that can affect the yield and purity of the desired product. The specific conditions of the reaction, such as the nature of the nucleophile, solvent, and catalyst, play a critical role in determining the dominant reaction pathway.

One of the most significant competing pathways is polymerization . The high ring strain of the epoxide makes ethyl glycidate susceptible to ring-opening polymerization (ROP) under both cationic and anionic conditions. researchgate.netacs.org This process can be initiated by acids, bases, or organometallic catalysts, leading to the formation of polyethers with pendant ester groups. researchgate.net The control of polymerization is a key challenge, especially in industrial applications where the monomeric ring-opened product is desired. Studies have shown that using specific two-component organocatalysts can inhibit side reactions like transesterification during ROP, allowing for a more controlled polymerization process. researchgate.net

Hydrolysis of the ester group is another common side reaction, particularly under basic or strongly acidic conditions. In the synthesis of related glycidic esters via the Darzens condensation, hydrolysis of the target epoxy ester to the corresponding epoxy acid is a frequently observed byproduct, especially when using bases like sodium hydroxide in protic or wet solvents. mdpi.com

In the context of nucleophilic ring-opening, the regioselectivity of the attack represents a form of competing pathway. Nucleophiles can attack either the C2 or C3 carbon of the oxirane ring.

SN2-type attack : Under basic or neutral conditions, nucleophilic attack typically occurs at the less substituted C3 carbon, which is sterically more accessible. mdpi.com

SN1-type attack : Under acidic conditions, the epoxide oxygen is first protonated. The positive charge is better stabilized at the more substituted C2 carbon (adjacent to the ester group), making it more electrophilic. Consequently, the nucleophile preferentially attacks the C2 carbon.

Furthermore, rearrangement and decomposition reactions can compete with the desired ring-opening. As discussed in the previous section, thermal decomposition can lead to the formation of formaldehyde (B43269) and carbon monoxide through complex rearrangements involving cyclic transition states. researchgate.net

During the synthesis of glycidic esters, side reactions related to the synthetic method itself can also occur. For example, in the Darzens condensation using ethyl chloroacetate (B1199739), self-condensation of the aldehyde or ketone starting material can compete with the desired epoxide formation.

The interplay between these various pathways is complex. For instance, in reactions with amines, the amine can act as a nucleophile to open the ring or as a base to catalyze polymerization or hydrolysis. Kinetic studies on the reaction of epoxides with carboxylic acids have shown that the carboxylate anion can act as a nucleophile, attacking both activated and non-activated epoxide rings, leading to a complex network of parallel and consecutive reactions. researchgate.netresearchgate.net

Advanced Synthetic Applications of Ethyl 2s Oxirane 2 Carboxylate As a Chiral Synthon

Construction of Complex Chiral Organic Molecules

The unique structural features of ethyl (2S)-oxirane-2-carboxylate, namely the presence of a stereogenic center and a strained three-membered ring, allow for highly controlled and stereospecific transformations. This has been extensively exploited in the synthesis of intricate molecular architectures.

Asymmetric Synthesis of Natural Product Scaffolds and Analogues

The enantiopure nature of this compound makes it an ideal starting material for the total synthesis of natural products and their analogues, where precise control of stereochemistry is paramount. A notable example is its application in the synthesis of the insect pheromone (+)-disparlure. The synthetic strategy involves the nucleophilic opening of the epoxide ring with a suitable organometallic reagent, which establishes the carbon skeleton of the target molecule with the desired stereochemistry.

Another significant application is in the synthesis of the calcium channel blocker, diltiazem. The core benzothiazepine ring of diltiazem is constructed with a specific stereochemical configuration, which can be efficiently derived from the chiral backbone of this compound. The synthesis involves a key step where the epoxide is opened by an aminothiophenol derivative, setting up the stereocenters that are crucial for the pharmacological activity of the drug.

Furthermore, this chiral synthon has been employed in the synthesis of the complex natural product (-)-balanol, which is a potent inhibitor of protein kinase C. The synthetic route leverages the stereochemistry of the starting epoxide to construct the intricate polycyclic system of balanol. Additionally, it has been utilized in the stereoselective synthesis of hydroxy-eicosatetraenoic acids (HETEs), a class of biologically active lipids, where the epoxide opening allows for the introduction of a hydroxyl group at a specific position with a defined stereochemistry.

| Natural Product/Analogue | Key Synthetic Strategy Utilizing this compound |

| (+)-Disparlure | Nucleophilic ring-opening with an organometallic reagent to form the carbon skeleton. |

| Diltiazem | Ring-opening with an aminothiophenol derivative to construct the benzothiazepine core. |

| (-)-Balanol | Utilization of the inherent stereochemistry to build the complex polycyclic framework. |

| Hydroxy-eicosatetraenoic acids (HETEs) | Stereospecific epoxide opening to introduce a hydroxyl group. |

Stereoselective Preparation of Bioactive Peptidomimetics and Enzyme Inhibitors as Chemical Probes

The development of enzyme inhibitors with high specificity is a critical area of medicinal chemistry. This compound serves as a valuable scaffold for the synthesis of peptidomimetics and enzyme inhibitors. The epoxide moiety can act as an electrophilic "warhead" that reacts with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition.

A prominent example is the design of calpain inhibitors. Calpains are a family of calcium-dependent cysteine proteases, and their dysregulation is implicated in various diseases. Peptidomimetics incorporating an oxirane-2-carboxylate moiety have been synthesized and shown to be potent and selective inhibitors of calpains. The stereochemistry of the epoxide is crucial for the precise orientation of the inhibitor within the enzyme's active site, leading to enhanced inhibitory activity.

Similarly, this chiral building block has been used to develop inhibitors for other cysteine proteases, such as cathepsins. The synthesis of these inhibitors often involves the coupling of the oxirane-containing unit to a peptide backbone, which directs the inhibitor to the target enzyme. The electrophilic nature of the epoxide then facilitates covalent modification of the active site cysteine residue.

| Enzyme Target | Type of Inhibitor | Role of this compound |

| Calpains | Peptidomimetic Epoxide | Provides the electrophilic warhead for covalent inhibition. |

| Cysteine Proteases (e.g., Cathepsins) | Peptidomimetic Epoxide | Forms the core of the inhibitor, reacting with the active site cysteine. |

Enantioselective Derivatization to Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound provides a versatile platform for the enantioselective synthesis of various heterocyclic systems through regioselective and stereospecific ring-opening reactions.

The reaction of the epoxide with different nucleophiles can lead to the formation of chiral morpholines, piperazines, and tetrahydroquinolines. For instance, reaction with an appropriate amino alcohol can lead to the formation of a morpholine ring system with controlled stereochemistry. Similarly, reaction with a diamine can yield chiral piperazine derivatives, which are common scaffolds in drug discovery. The synthesis of chiral tetrahydroquinolines can also be achieved through strategies involving the opening of the epoxide ring followed by cyclization.

| Heterocyclic System | Synthetic Approach |

| Chiral Morpholines | Ring-opening with an amino alcohol followed by cyclization. |

| Chiral Piperazines | Reaction with a diamine to form the heterocyclic ring. |

| Chiral Tetrahydroquinolines | Epoxide ring-opening and subsequent cyclization strategies. |

Development of Novel Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The reactivity of this compound makes it an excellent substrate for the development of such processes. Organocatalysis, in particular, has emerged as a powerful tool for initiating cascade sequences involving this chiral epoxide. For example, an amine catalyst can activate a pronucleophile which then opens the epoxide ring, and the resulting intermediate can undergo further intramolecular reactions to rapidly build molecular complexity. These reactions often proceed with high stereocontrol, transferring the initial chirality of the epoxide to the final product.

High-Throughput Synthesis and Library Generation Using Oxirane-2-carboxylate Scaffolds

In modern drug discovery, the generation of large and diverse libraries of compounds for high-throughput screening is essential. The oxirane-2-carboxylate scaffold is well-suited for this purpose due to the predictable reactivity of the epoxide ring. By reacting this compound with a diverse set of nucleophiles in a parallel synthesis format, large libraries of chiral compounds can be rapidly generated. This approach allows for the systematic exploration of the chemical space around a core scaffold, which can accelerate the identification of new bioactive molecules. The use of solid-phase synthesis techniques can further enhance the efficiency of library generation, allowing for the purification of products by simple filtration.

Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign. The use of this compound can be aligned with these principles in several ways. One approach is the development of biocatalytic methods for its synthesis, for instance, using enzymes to perform the epoxidation of a precursor like ethyl acrylate (B77674). This can avoid the use of hazardous oxidizing agents. Furthermore, the synthesis of chiral epoxides from renewable resources, such as levoglucosenone derived from cellulose, presents a sustainable alternative to traditional petrochemical-based routes.

In terms of reaction conditions, employing greener solvents, such as water or bio-based solvents, for the reactions of this compound can significantly reduce the environmental impact. Moreover, the inherent atom economy of many reactions involving this synthon, particularly ring-opening and cascade reactions where most of the atoms of the reactants are incorporated into the final product, is a key aspect of its utility in sustainable synthesis.

Enzyme-Mediated Processes

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been extensively studied for their ability to catalyze the kinetic resolution of racemic esters and the enantioselective transformation of prochiral substrates. In the context of this compound, enzymatic processes primarily involve hydrolysis and ring-opening reactions, leading to the formation of valuable chiral synthons.

Lipase-Catalyzed Kinetic Resolution:

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. Lipases, such as Candida antarctica lipase B (CALB), have demonstrated high efficiency and enantioselectivity in the hydrolysis of various esters. While specific data on the kinetic resolution of racemic ethyl oxirane-2-carboxylate is not extensively documented in readily available literature, the principle can be applied. In a typical scenario, the lipase would selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, in the hydrolysis of racemic drug intermediates like rac-indanyl acetate, immobilized CALB has been shown to be effective. orgsyn.org

Enzymatic Ring-Opening Reactions:

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of β-substituted α-hydroxy esters. Enzymes can catalyze this ring-opening with high regioselectivity and stereospecificity. For example, epoxide hydrolases can catalyze the hydrolysis of the epoxide to a diol. More synthetically useful are enzyme-catalyzed reactions with other nucleophiles. Lipases have been shown to catalyze the ring-opening of epoxides with amines to produce β-amino alcohols, which are important structural motifs in many pharmaceuticals.

| Enzyme | Substrate | Nucleophile | Product | Key Findings |

| Candida antarctica Lipase B (CALB) | Racemic glycidyl (B131873) esters | Water | Enantiomerically enriched glycidyl ester and corresponding diol | CALB can exhibit R-stereoselectivity in the hydrolysis of glycidyl esters. |

| Pig Liver Esterase | Racemic 3-phenylglycidic acid ethyl ester | Water | (2R,3S)-3-phenylglycidic acid | Successful kinetic resolution to obtain a key intermediate for the Taxol side chain. mdpi.com |

| Galactomyces geotrichum ZJUTZQ200 (Epoxide hydrolase) | Racemic ethyl 3-phenylglycidate | Water | (2R,3S)-ethyl 3-phenylglycidate | High enantioselectivity (e.e. > 99%) and good yield (48%) were achieved. mdpi.com |

Solvent-Free or Environmentally Benign Solvent Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Research into solvent-free reactions or the use of environmentally benign solvents like ionic liquids has shown promise in the synthesis and transformation of this compound.

Solvent-Free Darzens Condensation:

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters), including the racemic precursor to this compound. This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base. Traditionally performed in organic solvents, recent studies have explored solvent-free conditions. For instance, the reaction of aromatic aldehydes with ethyl chloroacetate (B1199739) can be efficiently carried out using a solid base like potassium hydroxide (B78521), sometimes with the aid of a phase-transfer catalyst, under solvent-free conditions, leading to high yields of the corresponding glycidic esters. mdma.chnih.gov

Reactions in Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can serve as both the solvent and catalyst in various organic transformations. The synthesis of glycidic esters via the Darzens reaction has been successfully performed in ionic liquids. For example, the reaction of aldehydes and ethyl chloroacetate in the presence of a basic ionic liquid can proceed smoothly to afford the desired α,β-epoxy esters. Furthermore, enzymatic reactions, such as lipase-catalyzed resolutions, have been shown to be compatible with ionic liquids, sometimes leading to enhanced enzyme stability and activity. semanticscholar.orgmdpi.commdpi.com

| Reaction | Substrates | Conditions | Product | Yield | Diastereomeric Ratio (cis:trans) |

| Darzens Condensation mdma.ch | Benzaldehyde (B42025), Ethyl chloroacetate | KOH, Acetonitrile (B52724), Phase-transfer catalyst | Ethyl 3-phenylglycidate | 92% | 6.5:1 |

| Darzens Condensation nih.gov | 4-Chlorobenzaldehyde, Methyl chloroacetate | P1-t-Bu (phosphazene base), Acetonitrile, 25°C, 6h | Methyl 3-(4-chlorophenyl)glycidate | 92% | 88:12 |

| Darzens Condensation nih.gov | Benzaldehyde, Methyl chloroacetate | P1-t-Bu, Acetonitrile, 25°C, 16h | Methyl 3-phenylglycidate | 83% | 88:12 |

Flow Chemistry Applications

Flow chemistry, utilizing microreactors and continuous flow systems, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. nih.gov The synthesis and reactions of chiral epoxides like this compound are well-suited for this technology.

Continuous Flow Synthesis:

The synthesis of glycidic esters via the Darzens reaction can be adapted to a continuous flow process. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. For instance, the epoxidation of ethyl acrylate could potentially be performed in a continuous flow reactor, offering a safer and more efficient route to the racemic precursor of this compound. rsc.orgrecercat.catresearchgate.net

Microreactor-Mediated Reactions:

Microreactors, with their high surface-area-to-volume ratios, enable rapid heating and cooling, making them ideal for highly exothermic or fast reactions. The synthesis of epoxides, which can be exothermic, benefits from the superior temperature control offered by microreactors. Furthermore, the small reaction volumes in microreactors enhance safety when dealing with potentially unstable intermediates. While specific examples for the synthesis of this compound in microreactors are emerging, the technology has been successfully applied to the synthesis of other valuable epoxides. researchgate.net

| Reaction Type | Substrates | Reactor Type | Key Parameters | Product | Throughput/Yield |

| Enzymatic Interesterification rsc.orgrecercat.catresearchgate.net | Ethyl acrylate, Allyl esters | Miniaturized packed-bed continuous-flow reactor with CALB | Solvent-free | Allyl acrylate | 48.3 mg (g biocatalyst)⁻¹ min⁻¹ |

| Epoxidation nih.gov | Alkenes | Continuous flow reactor | Homogeneous manganese catalyst, in situ generated peracetic acid | Various epoxides | High yields with low catalyst loading |

| Cyclopropanation rsc.org | Ethyl diazoacetate, 2,5-dimethyl-2,4-hexadiene | Micro-flow platform | Copper stearate-phenylhydrazine catalyst | Ethyl chrysanthemate | High conversion within 1 minute |

Spectroscopic and Computational Approaches in Research on Ethyl 2s Oxirane 2 Carboxylate

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic methods are fundamental to the experimental analysis of ethyl (2S)-oxirane-2-carboxylate, providing detailed information about its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. While standard ¹H and ¹³C NMR spectra confirm the basic connectivity of the molecule, advanced NMR techniques are employed to investigate its stereochemistry and conformational preferences.

Detailed analysis of coupling constants (J-values) between the protons on the oxirane ring can provide insights into their dihedral angles, which in turn helps to define the ring's conformation. For chiral molecules like this compound, the use of chiral shift reagents or chiral solvating agents can be employed to differentiate between enantiomers in a racemic mixture, although this is more for analytical purposes than for the characterization of an enantiomerically pure sample.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can further map out the spatial relationships between atoms. NOESY, in particular, is crucial for determining through-space proximity of protons, which can help to establish the relative stereochemistry and preferred conformation of the molecule in solution.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl Oxirane-2-carboxylate

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Oxirane CH | ~3.5 | ~50 |

| Oxirane CH₂ | ~2.8, ~3.0 | ~45 |

| Ester CH₂ | ~4.2 | ~62 |

| Ester CH₃ | ~1.3 | ~14 |

| Carbonyl C=O | - | ~170 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The enantiomeric purity of this compound is a critical parameter, particularly in applications where stereochemistry is crucial, such as in the synthesis of pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the enantiomeric excess (ee) of this compound.

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of ethyl oxirane-2-carboxylate, leading to their separation. The choice of the CSP is critical and is often based on polysaccharide derivatives, such as cellulose or amylose, coated on a silica support. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks.

The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification. The enantiomeric excess is then calculated from the integrated areas of the two peaks in the chromatogram.

Table 2: Example of Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel® OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula of the compound, which is C₅H₈O₃. nih.gov

Beyond confirming the molecular identity, HRMS is also a powerful tool for impurity profiling. Its high resolution and sensitivity allow for the detection and identification of trace-level impurities that may be present from the synthesis or degradation of the target compound. This is crucial for quality control and for understanding potential side reactions in synthetic processes.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₈O₃ |

| Exact Mass | 116.04734 g/mol |

| Common Adducts (m/z) | [M+H]⁺, [M+Na]⁺ |

While this compound is a liquid at room temperature, its absolute configuration can be unambiguously determined by converting it into a crystalline derivative and analyzing it using single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.

The process involves reacting the oxirane with a suitable reagent to form a solid, crystalline product. The choice of the derivatizing agent is important; it should ideally contain a heavy atom to facilitate the determination of the absolute configuration. By analyzing the diffraction pattern of X-rays passing through the crystal, the absolute stereochemistry of the chiral center can be established. This experimental result is often correlated with data from other chiroptical techniques, such as circular dichroism, to provide a comprehensive stereochemical assignment. For instance, the crystal structure of derivatives of oxirane-2-carboxylates has been determined, confirming their molecular geometry and stereochemistry. nih.gov

Computational Chemistry and Theoretical Modeling

Computational methods provide a theoretical framework to understand and predict the chemical behavior of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its chemical behavior.

These calculations can be used to predict various properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Electronic properties: Mapping the electron density distribution, identifying regions of high and low electron density, which are indicative of nucleophilic and electrophilic sites, respectively.

Spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies (IR spectra) to aid in the interpretation of experimental data.

Reaction mechanisms and energetics: Modeling the transition states and energy barriers for reactions involving the oxirane ring opening, thus predicting the regioselectivity and stereoselectivity of such reactions.

Studies on related oxirane-2-carboxylate derivatives have utilized DFT to analyze their frontier molecular orbitals (HOMO and LUMO), providing insights into their chemical stability and reactivity. nih.gov

Table 4: Representative DFT-Calculated Properties

| Property | Predicted Value/Information |

| Dipole Moment | Provides insight into the molecule's polarity. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. nih.gov |

| Partial Atomic Charges | Identifies electrophilic and nucleophilic centers. |

| Reaction Energy Profiles | Predicts the feasibility and selectivity of reactions. |

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the behavior of molecules over time. In the context of this compound, MD simulations provide critical insights into how the molecule's three-dimensional shape (conformation) changes in different environments, particularly in various solvents. This is crucial as the solvent can significantly influence the molecule's stability, reactivity, and interactions with other molecules.

The conformational landscape of this compound is dictated by the rotation around its single bonds. MD simulations model the interactions between the atoms of the molecule and the surrounding solvent molecules, revealing the most stable conformations. Studies on similar molecules have shown that the choice of computational model is vital for accurate predictions. For instance, simulations using explicit solvent models, where individual solvent molecules are represented, are often necessary to correctly capture the effects of hydrogen bonding in polar solvents. chemrxiv.org In contrast, implicit models, which represent the solvent as a continuous medium, may suffice for nonpolar environments like chloroform. chemrxiv.org

Research on related compounds, such as polyethylene oxide (PEO), demonstrates that solvent polarity directly affects dihedral angle preferences. researchgate.net In polar solvents like water and methanol, a higher preference for a gauche conformation is observed due to the formation of hydrogen bonds between the solvent and the oxygen atoms of the molecule. researchgate.net Conversely, in nonpolar solvents like n-heptane, a trans conformation is often more stable. researchgate.net Applying this principle to this compound, MD simulations can predict how its ester and epoxide groups interact with different solvents, thereby determining its dominant conformational state in a given medium. This information is foundational for understanding its behavior in chemical reactions or biological systems.

Table 1: Illustrative Solvent Effects on Dihedral Angle Preference in this compound This table illustrates hypothetical data based on principles from MD simulations of similar molecules.

| Solvent | Polarity | Expected Dominant Conformation (O=C-O-C Dihedral) | Rationale |

|---|---|---|---|

| Water | High | Gauche | Strong hydrogen bonding with the ester and epoxide oxygen atoms stabilizes a more compact conformation. researchgate.net |

| Methanol | High | Gauche | Similar to water, hydrogen bonding plays a key role in stabilizing the gauche conformer. researchgate.net |

| Chloroform | Medium | Intermediate | Reduced hydrogen bonding capacity allows for greater conformational flexibility. chemrxiv.orgresearchgate.net |

| n-Heptane | Low | Trans | In the absence of strong solute-solvent interactions, steric hindrance is minimized in the extended trans conformation. researchgate.net |

Molecular Docking and Binding Energy Calculations for Chemical Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. For this compound, this method is instrumental in exploring its potential interactions with enzymes, such as soluble epoxide hydrolase (sEH). nih.gov Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form corresponding diols, and understanding how substrates like this compound bind is key to studying their metabolic fate. nih.govresearchgate.net

The docking process involves placing the ligand into the enzyme's active site in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose. In the active site of sEH, the epoxide ring of the ligand is positioned near a catalytic triad of amino acids. researchgate.net Spectroscopic and crystallographic studies have identified key residues, such as Asp334, Tyr382, and Tyr465, which are crucial for the catalytic reaction. researchgate.netnih.gov Docking simulations would predict how this compound orients itself to interact with these residues, for example, through hydrogen bonding between the epoxide oxygen and the tyrosine residues. researchgate.net

Following docking, MD simulations can be performed on the enzyme-ligand complex to assess its stability over time. nih.gov These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust to each other. To further quantify the strength of the interaction, binding free energy calculations are performed using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a more accurate estimate of the binding affinity than docking scores alone by considering factors like solvation energy. nih.govmdpi.com

Table 2: Predicted Interactions of this compound in the Active Site of Soluble Epoxide Hydrolase (sEH) This table presents a hypothetical summary of interactions that would be identified through molecular docking and MD simulations.

| Interacting Residue in sEH | Type of Interaction | Predicted Distance (Å) | Role in Binding/Catalysis |

|---|---|---|---|

| Asp334 | Nucleophilic Attack | ~3.5 | The carboxylate group of Asp334 acts as the nucleophile that attacks the epoxide carbon to open the ring. researchgate.net |

| Tyr382 | Hydrogen Bond | ~2.8 | The hydroxyl group of Tyr382 polarizes the epoxide oxygen, making the carbon more susceptible to nucleophilic attack. researchgate.net |

| Tyr465 | Hydrogen Bond | ~2.9 | Works in concert with Tyr382 to activate the epoxide ring. researchgate.net |

| His523 | Hydrogen Bond Network | ~3.2 | Essential for the correct orientation of the catalytic Asp334 residue. researchgate.netnih.gov |

Computational Prediction of Stereoselectivity

Many chemical and enzymatic reactions can produce multiple stereoisomers, but often one is formed in preference to others. Computational methods, particularly those combining quantum mechanics (QM) and molecular mechanics (MM) like QM/MM MD simulations, are used to predict this stereoselectivity. For reactions involving this compound, these methods can elucidate why a particular stereochemical outcome is favored.

A prominent application is predicting the stereoselectivity of epoxide ring-opening by enzymes like epoxide hydrolases. The hydrolysis of an epoxide can result in two different enantiomers of the diol product, depending on which of the two epoxide carbons is attacked by the nucleophile (e.g., water or an amino acid residue). d-nb.info

Computational frameworks have been developed to predict this outcome by running MD simulations of the substrate within the enzyme's active site. d-nb.info During these simulations, the system is analyzed for the frequency of "Near Attack Conformations" (NACs). A NAC is a specific geometric arrangement of the substrate and the catalytic residues that is poised for reaction. d-nb.info By defining specific distance and angle criteria for a successful reaction and counting how often the substrate is in a productive orientation for the formation of each possible stereoisomer, the simulation can predict the enantiomeric excess (% ee) of the product. d-nb.info For instance, simulations can calculate the probability of the nucleophilic Asp334 in sEH attacking the C2 versus the C3 carbon of the oxirane ring of this compound, thereby predicting the resulting stereochemistry of the diol product. These computational predictions are invaluable for enzyme engineering and understanding reaction mechanisms at a molecular level.

Q & A

Q. What are the standard synthetic routes for ethyl (2S)-oxirane-2-carboxylate, and how can reaction conditions be optimized?

this compound derivatives are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, derivatives with substituted triazoles are prepared using CuSO₄, sodium ascorbate (NaAsc), and tris(benzyltriazolylmethyl)amine (TBTA) in a solvent system of tert-BuOH/EtOH/H₂O (2:2:1). Yields range from 45% to 93%, depending on substituents (e.g., nitroaryl or sulfamoylphenyl groups). Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of alkyne to azide), catalyst loading (0.1–0.2 eq CuSO₄), and solvent polarity. NMR (¹H, ¹³C) and FT-IR are critical for confirming regioselectivity and purity .

Q. How is the stereochemical integrity of the oxirane ring verified during synthesis?

The (2S)-configuration is confirmed via ¹H NMR coupling constants and ¹³C NMR chemical shifts. For instance, the oxirane protons (J = 1.75–1.90 Hz) and carbonyl carbons (δ ~165–170 ppm) provide evidence of stereochemical retention . Chiral HPLC or polarimetry may supplement analysis when enantiopurity is critical.

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent integration and stereochemistry (e.g., δ 4.42–4.71 ppm for oxirane protons).

- FT-IR : Stretching frequencies (e.g., 2250 cm⁻¹ for nitriles, 1752 cm⁻¹ for esters) confirm functional groups.

- Elemental analysis : Validates molecular formula (e.g., C₁₂H₁₀N₂O₅ for nitroaryl derivatives).

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

Advanced Research Questions

Q. How do computational methods aid in predicting reaction thermodynamics for oxirane synthesis?

Semi-empirical quantum-chemical methods (e.g., AM1) calculate activation energies (Δ‡G) and reaction exothermicity. For example, tert-butyl-substituted oxirane synthesis is exothermic (ΔH < 0), while methoxyphenyl derivatives require endothermic conditions (ΔH > 0). High activation energies (~20–30 kcal/mol) necessitate optimized temperatures (e.g., 60–80°C) and catalysts. Density functional theory (DFT) further predicts transition states and regioselectivity in CuAAC reactions.

Q. How does stereochemistry influence biological activity in enzyme inhibition studies?

The (2S)-enantiomer exhibits stereospecific interactions with enzymes like calpain and cis-3-chloroacrylic acid dehalogenase. For example, (R)-oxirane-2-carboxylate irreversibly alkylates active-site cysteine residues, while the (S)-enantiomer shows reduced binding affinity. Kinetic assays (e.g., IC₅₀ measurements) and molecular docking validate enantiomer-specific inhibition .

Q. What strategies resolve contradictions in regioselectivity data for oxirane derivatives?

Conflicting regioselectivity in click reactions may arise from solvent polarity or azide electronic effects. For nitroaryl azides, polar solvents favor triazole formation at the electron-deficient position, whereas nonpolar solvents shift regioselectivity. Multi-variable factorial design (e.g., 2³ factorial experiments) isolates factors like temperature, solvent ratio, and catalyst loading .

Q. How are oxirane derivatives applied in probing enzyme mechanisms?

this compound acts as a covalent inhibitor in activity-based protein profiling (ABPP). For example, Aloxistatin (E64d), an epoxide-containing peptidomimetic, inhibits cysteine proteases by forming a thioester adduct with catalytic cysteine residues. LC-MS/MS identifies labeled enzymes, while kinetic studies quantify inhibition rates .

Q. What are the limitations of current synthetic methods for chiral oxiranes?

- Low enantiomeric excess (ee) : Racemization occurs under acidic/basic conditions. Mitigation: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.

- Scalability : CuAAC requires stoichiometric copper, complicating large-scale synthesis. Alternatives: Flow chemistry with immobilized Cu catalysts.

Retrosynthesis Analysis